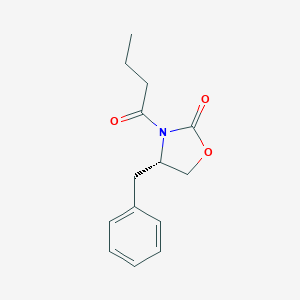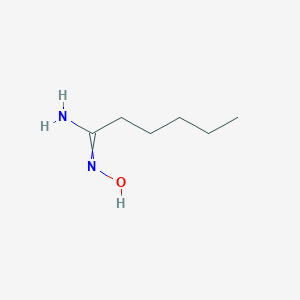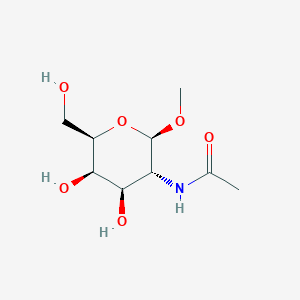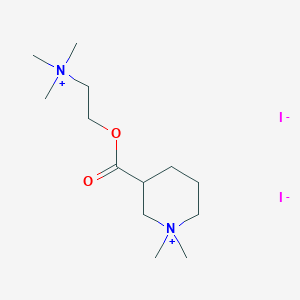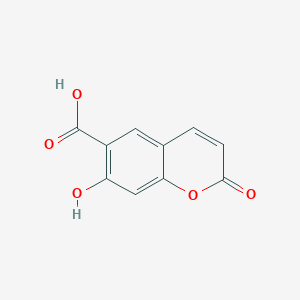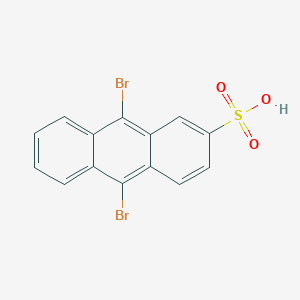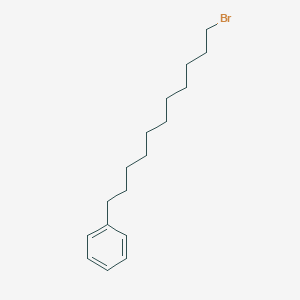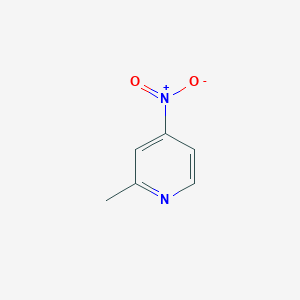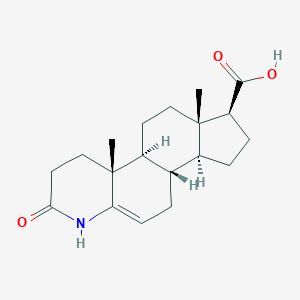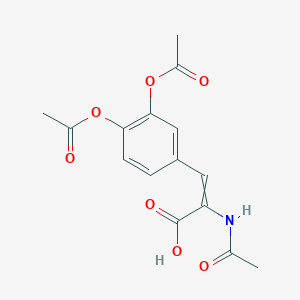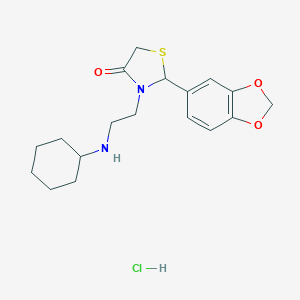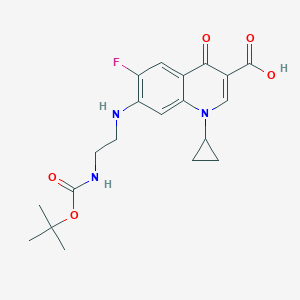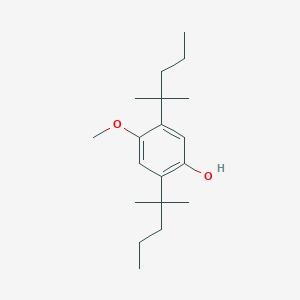
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol, also known as BHT-DMDBM, is a synthetic antioxidant that is widely used in various industries. It is commonly used as a food preservative, in cosmetics, and in the production of rubber and plastics. BHT-DMDBM is a white crystalline powder that is insoluble in water and soluble in organic solvents.
作用机制
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It can also chelate metal ions, which can promote the oxidation of other molecules. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to be effective against a wide range of free radicals, including superoxide anion, hydroxyl radical, and singlet oxygen.
生化和生理效应
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which is the oxidative degradation of lipids. Lipid peroxidation can lead to the development of various diseases, including cancer and cardiovascular disease. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has also been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and to enhance the activity of natural killer cells.
实验室实验的优点和局限性
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has been extensively studied and its properties are well-known. However, 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol also has some limitations. It can interfere with some analytical methods, such as gas chromatography and liquid chromatography. It can also exhibit pro-oxidant effects under certain conditions, which can lead to the production of free radicals.
未来方向
There are several future directions for the study of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol. One area of research is the development of new synthetic methods for 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol in more detail. This could lead to the development of new and more effective antioxidants. Finally, the use of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol in medical applications, such as the treatment of cancer and cardiovascular disease, could be explored further.
Conclusion:
In conclusion, 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is a synthetic antioxidant that has been extensively studied for its properties. It is widely used in various industries as a preservative and antioxidant. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to have several biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol, including the development of new synthetic methods and the exploration of its medical applications.
合成方法
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is synthesized by the reaction of 2,5-dimethylhydroquinone with isobutylene in the presence of a catalyst. The resulting product is then reacted with methanol to form 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol. The synthesis of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is a relatively simple process that can be carried out on a large scale.
科学研究应用
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been extensively studied for its antioxidant properties. Antioxidants are substances that can prevent or slow down the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, which can damage cells and contribute to the development of various diseases. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to be an effective antioxidant in various systems, including food, cosmetics, and polymers.
属性
CAS 编号 |
109870-95-3 |
|---|---|
产品名称 |
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol |
分子式 |
C19H32O2 |
分子量 |
292.5 g/mol |
IUPAC 名称 |
4-methoxy-2,5-bis(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H32O2/c1-8-10-18(3,4)14-13-17(21-7)15(12-16(14)20)19(5,6)11-9-2/h12-13,20H,8-11H2,1-7H3 |
InChI 键 |
MYGNMZZLRWDFID-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)O |
规范 SMILES |
CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



